
(R)-1-(3,3-Difluorocyclobutyl)ethan-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-(3,3-Difluorocyclobutyl)ethan-1-OL is a chiral alcohol compound characterized by the presence of a cyclobutyl ring substituted with two fluorine atoms. The compound’s chirality arises from the asymmetric carbon atom bonded to the hydroxyl group, making it an important molecule in stereochemistry and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3,3-Difluorocyclobutyl)ethan-1-OL typically involves the following steps:
Cyclobutyl Ring Formation: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction of ethylene with a suitable diene.
Chiral Alcohol Formation: The final step involves the reduction of a ketone intermediate to form the chiral alcohol. This can be done using chiral catalysts or reagents like borane complexes.
Industrial Production Methods
In an industrial setting, the production of ®-1-(3,3-Difluorocyclobutyl)ethan-1-OL may involve:
Large-scale cycloaddition reactions: using high-pressure reactors.
Fluorination processes: with controlled reagent addition to ensure safety and efficiency.
Chiral resolution techniques: such as chromatography or crystallization to obtain the desired enantiomer.
化学反应分析
Types of Reactions
Oxidation: The alcohol group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can undergo reduction reactions to form the corresponding alkane using hydrogenation catalysts.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or Dess-Martin periodinane.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: SOCl₂, PBr₃, or tosyl chloride (TsCl) in the presence of a base.
Major Products
Oxidation: Formation of ®-1-(3,3-Difluorocyclobutyl)ethanone.
Reduction: Formation of ®-1-(3,3-Difluorocyclobutyl)ethane.
Substitution: Formation of ®-1-(3,3-Difluorocyclobutyl)ethyl halides or tosylates.
科学研究应用
Chemistry
Stereochemical Studies: Used as a model compound to study the effects of chirality on chemical reactivity and physical properties.
Fluorine Chemistry: Investigated for its unique properties due to the presence of fluorine atoms, which can influence reactivity and stability.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes due to its chiral nature and functional groups.
Metabolic Pathways: Used in research to understand how fluorinated compounds are metabolized in biological systems.
Medicine
Drug Development: Explored as a potential lead compound for the development of new pharmaceuticals, particularly those targeting specific chiral receptors or enzymes.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion (ADME) properties in the body.
Industry
Material Science: Investigated for its potential use in the development of new materials with unique properties due to the presence of fluorine atoms.
Agriculture: Explored for its potential use in the development of new agrochemicals.
作用机制
The mechanism by which ®-1-(3,3-Difluorocyclobutyl)ethan-1-OL exerts its effects depends on its specific application. In enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The presence of fluorine atoms can enhance binding affinity and specificity due to their electronegativity and ability to form strong hydrogen bonds.
相似化合物的比较
Similar Compounds
(S)-1-(3,3-Difluorocyclobutyl)ethan-1-OL: The enantiomer of the compound, which may have different biological activities and properties.
1-(3,3-Difluorocyclobutyl)ethanone: The oxidized form of the compound, used in different chemical reactions and applications.
1-(3,3-Difluorocyclobutyl)ethane: The reduced form of the compound, with different chemical and physical properties.
Uniqueness
®-1-(3,3-Difluorocyclobutyl)ethan-1-OL is unique due to its chiral nature and the presence of fluorine atoms, which can significantly influence its chemical reactivity, biological activity, and physical properties. The combination of these features makes it a valuable compound for research and industrial applications.
属性
分子式 |
C6H10F2O |
|---|---|
分子量 |
136.14 g/mol |
IUPAC 名称 |
(1R)-1-(3,3-difluorocyclobutyl)ethanol |
InChI |
InChI=1S/C6H10F2O/c1-4(9)5-2-6(7,8)3-5/h4-5,9H,2-3H2,1H3/t4-/m1/s1 |
InChI 键 |
MOJVSYLIEDZMHB-SCSAIBSYSA-N |
手性 SMILES |
C[C@H](C1CC(C1)(F)F)O |
规范 SMILES |
CC(C1CC(C1)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



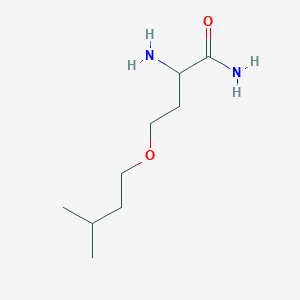


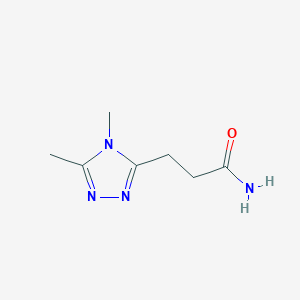
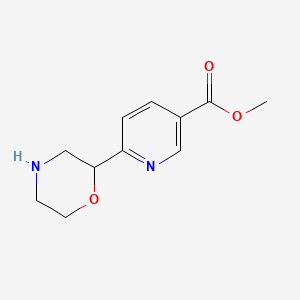

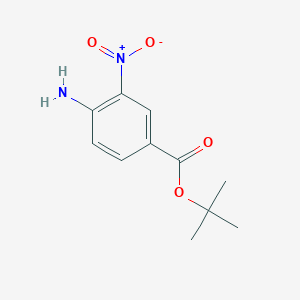
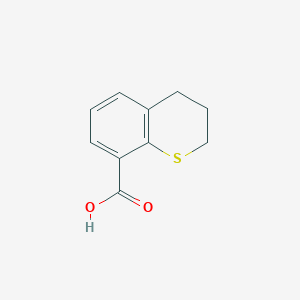

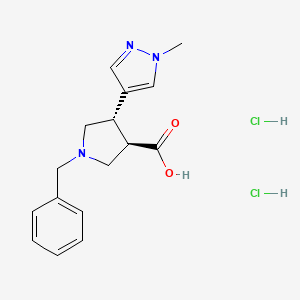
![4-{methyl[2-(methylamino)ethyl]sulfamoyl}-1H-pyrrole-2-carboxylic acid](/img/structure/B13572328.png)
![7-Iodoimidazo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13572331.png)
